methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a nitroso group, an iodophenyl group, and a carboxylate ester, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of toluene and dichloromethane as solvents . The reaction conditions often require refluxing for several hours to ensure complete conversion. Industrial production methods may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Shares the pyrazole core but differs in the substituents, leading to different reactivity and applications.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Another pyrazole derivative with distinct functional groups, used in different synthetic and biological contexts.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Properties
Molecular Formula |
C13H9IN4O5 |
---|---|
Molecular Weight |
428.14 g/mol |
IUPAC Name |
methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9IN4O5/c1-23-13(21)9-8-10(18(15-9)16-22)12(20)17(11(8)19)7-4-2-6(14)3-5-7/h2-5,8,10H,1H3 |
InChI Key |
HNRJXKSXBFVSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)I)N=O |
Origin of Product |
United States |
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